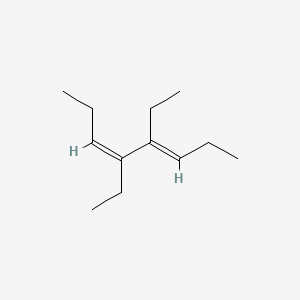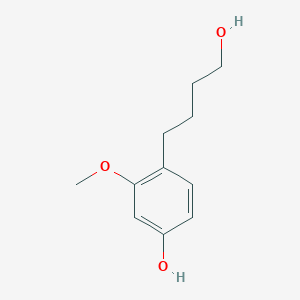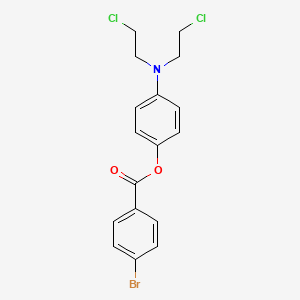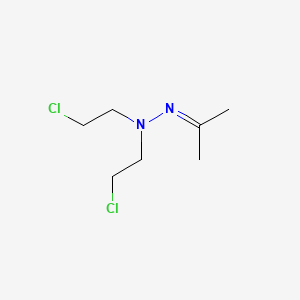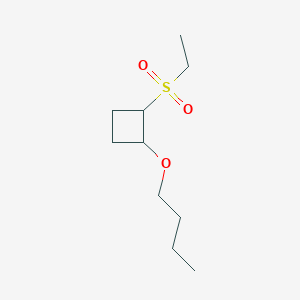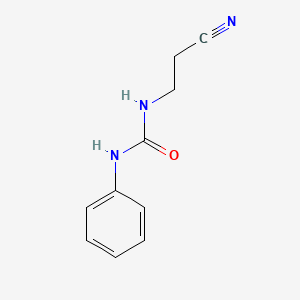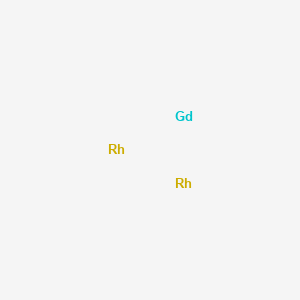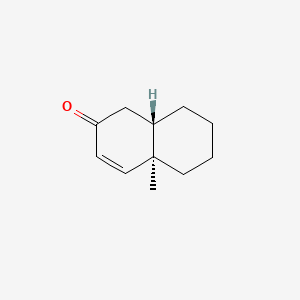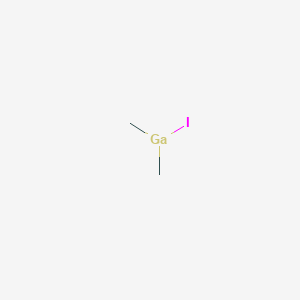
Iodo(dimethyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(dimethyl)gallane is a chemical compound that features a gallium atom bonded to two methyl groups and one iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(dimethyl)gallane typically involves the reaction of gallium trichloride with methyl iodide in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
GaCl3+2CH3I→Ga(CH3)2I+2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Iodo(dimethyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and methyl iodide.
Reduction: Reduction reactions can lead to the formation of gallium metal and methane.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Gallium oxide and methyl iodide.
Reduction: Gallium metal and methane.
Substitution: Various halogenated gallium compounds.
Applications De Recherche Scientifique
Iodo(dimethyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Iodo(dimethyl)gallane involves its interaction with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Trimethylgallane: Similar in structure but with three methyl groups instead of two methyl groups and one iodine atom.
Iodo(trimethyl)silane: Contains a silicon atom instead of gallium, with similar reactivity.
Dimethylgallium chloride: Similar structure but with chlorine instead of iodine.
Uniqueness: Iodo(dimethyl)gallane is unique due to the presence of both methyl groups and an iodine atom bonded to the gallium center. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
18424-88-9 |
|---|---|
Formule moléculaire |
C2H6GaI |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
iodo(dimethyl)gallane |
InChI |
InChI=1S/2CH3.Ga.HI/h2*1H3;;1H/q;;+1;/p-1 |
Clé InChI |
LBDHTXFCXIFNAZ-UHFFFAOYSA-M |
SMILES canonique |
C[Ga](C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


